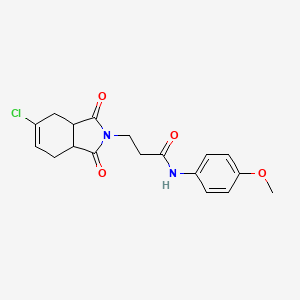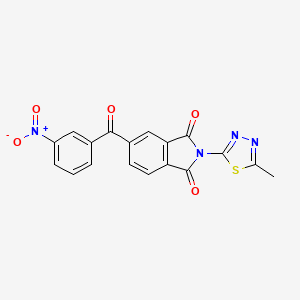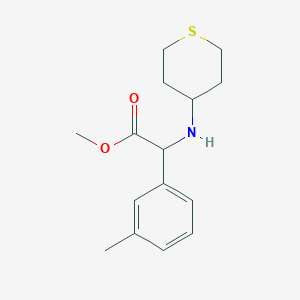
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate
説明
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate, also known as EMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. EMBP is a piperazine derivative that is synthesized by reacting 1-(3-ethoxy-4-methoxybenzyl)piperazine with 2-naphthalenesulfonyl chloride in the presence of a base.
科学的研究の応用
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has shown potential applications in various fields of scientific research. In medicinal chemistry, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to increase dopamine release in the brain, which could be beneficial for the treatment of Parkinson's disease.
In neuroscience, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been used as a tool to study the function of serotonin receptors. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to bind to the 5-HT1A receptor with high affinity and selectivity, making it a useful ligand for studying the function of this receptor in vitro and in vivo.
作用機序
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to increase dopamine release in the brain, which could be beneficial for the treatment of Parkinson's disease. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate binds to the 5-HT1A receptor with high affinity and selectivity, making it a useful ligand for studying the function of this receptor. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has also been shown to increase dopamine release in the brain, which could be beneficial for the treatment of Parkinson's disease.
実験室実験の利点と制限
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is a relatively small molecule that is easy to synthesize and purify. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has high affinity and selectivity for the 5-HT1A receptor, making it a useful ligand for studying the function of this receptor. However, there are also limitations to using 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate in lab experiments. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. One area of research is the development of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate in animal models and humans.
Another area of research is the study of the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. Further studies are needed to determine how 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate modulates neurotransmitter systems in the brain and how this relates to its effects on neurological disorders.
Finally, there is potential for the development of new ligands based on the structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. Further studies are needed to determine the structure-activity relationship of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate and to identify new compounds with improved affinity and selectivity for the 5-HT1A receptor.
特性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S.C2H2O4/c1-3-30-24-16-19(8-11-23(24)29-2)18-25-12-14-26(15-13-25)31(27,28)22-10-9-20-6-4-5-7-21(20)17-22;3-1(4)2(5)6/h4-11,16-17H,3,12-15,18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSSWTNRLUWZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3941486.png)
![3-phenyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B3941494.png)

![N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3941505.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941525.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941529.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)
![4-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3941547.png)

![2'-{[(3-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3941554.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941590.png)